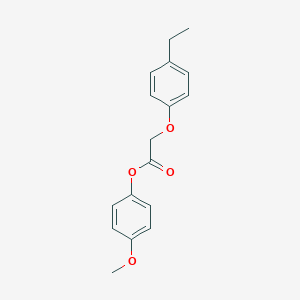

4-Methoxyphenyl (4-ethylphenoxy)acetate

Description

Properties

Molecular Formula |

C17H18O4 |

|---|---|

Molecular Weight |

286.32 g/mol |

IUPAC Name |

(4-methoxyphenyl) 2-(4-ethylphenoxy)acetate |

InChI |

InChI=1S/C17H18O4/c1-3-13-4-6-15(7-5-13)20-12-17(18)21-16-10-8-14(19-2)9-11-16/h4-11H,3,12H2,1-2H3 |

InChI Key |

CONWBYZTNBEBCA-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)OC |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)OC |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Pathways for 4 Methoxyphenyl 4 Ethylphenoxy Acetate

Retrosynthetic Analysis of the Target Compound: Disconnection Strategies

A retrosynthetic analysis of 4-methoxyphenyl (B3050149) (4-ethylphenoxy)acetate (I) reveals two primary disconnection points corresponding to the key functional groups: the ester and the ether linkages.

The most logical initial disconnection is at the ester bond (C-O), which is a common and reliable bond to form. This leads to two precursor molecules: 4-methoxyphenol (B1676288) (II) and an activated form of (4-ethylphenoxy)acetic acid (III). The activation of the carboxylic acid is crucial for a successful esterification with a phenol (B47542).

A subsequent disconnection of the ether linkage in the (4-ethylphenoxy)acetic acid component (III) via a C-O bond break points to 4-ethylphenol (B45693) (IV) and a two-carbon electrophilic synthon, which can be represented by chloroacetic acid (V) or a similar reagent. This disconnection is based on the well-established Williamson ether synthesis.

Figure 1: Retrosynthetic Analysis of 4-Methoxyphenyl (4-ethylphenoxy)acetate

This analysis provides a clear and logical pathway for the synthesis of the target molecule, starting from commercially available materials.

Synthesis of the (4-Ethylphenoxy)acetate Component

The synthesis of the (4-ethylphenoxy)acetate component is a critical step that involves the formation of an ether linkage followed by activation of the resulting carboxylic acid.

Derivatization of 4-Ethylphenol to (4-Ethylphenoxy)acetic Acid Precursors

The synthesis of (4-ethylphenoxy)acetic acid is readily achieved through the Williamson ether synthesis. This method involves the reaction of 4-ethylphenol with a haloacetic acid, typically chloroacetic acid, in the presence of a base. The base deprotonates the phenolic hydroxyl group of 4-ethylphenol, forming a more nucleophilic phenoxide ion that subsequently displaces the halide from chloroacetic acid.

A typical procedure involves dissolving 4-ethylphenol in an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. Chloroacetic acid is then added to this solution, and the mixture is heated to drive the reaction to completion. gordon.edupbworks.commiracosta.edu The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). After the reaction is complete, the mixture is acidified to precipitate the (4-ethylphenoxy)acetic acid product, which can then be isolated by filtration and purified by recrystallization.

Optimized Routes for the Formation of (4-Ethylphenoxy)acetic Acid and its Activated Derivatives

For optimal yields in the Williamson ether synthesis of (4-ethylphenoxy)acetic acid, reaction conditions can be fine-tuned. The choice of base and solvent can influence the reaction rate and yield. While aqueous sodium hydroxide is commonly used, phase-transfer catalysts can be employed to facilitate the reaction between the aqueous phenoxide and the organic haloacetic acid.

Once (4-ethylphenoxy)acetic acid has been synthesized and purified, it often needs to be "activated" to facilitate esterification with the weakly nucleophilic 4-methoxyphenol. A common method for activation is the conversion of the carboxylic acid to its corresponding acyl chloride. This is typically achieved by reacting the carboxylic acid with thionyl chloride (SOCl₂), often in the presence of a catalytic amount of dimethylformamide (DMF). orgsyn.org The resulting (4-ethylphenoxy)acetyl chloride is a highly reactive electrophile that readily undergoes esterification.

Table 1: Synthesis of (4-Ethylphenoxy)acetic Acid via Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 4-Ethylphenol | Chloroacetic acid | NaOH (aq) | Water | 90-100 | 0.5 - 1 | High | gordon.edu |

| 4-Methylphenol | Chloroacetic acid | NaOH (aq) | Water | 90-100 | 0.5 - 0.7 | Good | gordon.edu |

| p-Cresol | Chloroacetic acid | KOH (aq) | Water | Reflux | 0.3 | Good | pbworks.com |

Synthesis of the 4-Methoxyphenyl Component

The second key precursor, 4-methoxyphenol, can be prepared through several established synthetic routes.

Preparation and Functionalization of 4-Methoxyphenol for Esterification

4-Methoxyphenol can be synthesized by the selective monomethylation of hydroquinone (B1673460). This reaction is typically carried out using a methylating agent such as dimethyl sulfate (B86663) in the presence of a base. The base, often sodium hydroxide, deprotonates one of the hydroxyl groups of hydroquinone, and the resulting phenoxide attacks the methylating agent. Careful control of stoichiometry is necessary to favor monomethylation over dimethylation.

Another common method for the preparation of 4-methoxyphenol is the Baeyer-Villiger oxidation of p-anisaldehyde. This reaction involves treating p-anisaldehyde with an oxidizing agent, such as hydrogen peroxide in the presence of an acid catalyst, to insert an oxygen atom between the carbonyl carbon and the aromatic ring, forming a formate (B1220265) ester which is then hydrolyzed to yield 4-methoxyphenol.

Once obtained, 4-methoxyphenol is ready for the esterification step. As a phenol, its hydroxyl group is a nucleophile, albeit a weaker one than that of aliphatic alcohols. Therefore, the choice of esterification method is crucial for achieving a good yield.

Table 2: Selected Synthetic Routes to 4-Methoxyphenol

| Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| Hydroquinone | Dimethyl sulfate, NaOH | Water/Benzene (B151609) | Reflux | ~60 | nist.gov |

| p-Anisaldehyde | H₂O₂, H₂SO₄ | Methanol | Reflux | ~94 | nih.gov |

| Hydroquinone | Methanol, Solid Acid Catalyst | - | 200-350 | High | jmchemsci.com |

Esterification Reactions for Constructing the this compound Linkage

The final and crucial step in the synthesis is the formation of the ester bond between (4-ethylphenoxy)acetic acid and 4-methoxyphenol. Several methods can be employed for this transformation.

One approach is the direct reaction of 4-methoxyphenol with the pre-formed (4-ethylphenoxy)acetyl chloride. This reaction is typically carried out in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen chloride byproduct. organic-chemistry.orgfrancis-press.com This method is often high-yielding and proceeds under mild conditions.

Another widely used method for esterifying phenols is the Steglich esterification . This reaction utilizes a coupling agent, most commonly N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (B28879) (DMAP). byjus.com The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer agent, forming an even more reactive N-acylpyridinium salt, which is then readily attacked by the phenol to form the ester. nist.gov A major advantage of this method is its mild reaction conditions and high efficiency, even with sterically hindered or less reactive alcohols and phenols. byjus.com

The Fischer esterification , which involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), is generally less effective for phenols due to the lower nucleophilicity of the phenolic hydroxyl group and the reversible nature of the reaction. organic-chemistry.org To achieve reasonable yields, the equilibrium must be shifted towards the products, for instance, by removing water as it is formed.

Table 3: Common Esterification Methods for Phenols

| Method | Activating Agent/Catalyst | Base | Solvent | Temperature | Key Features |

| Acyl Chloride | - | Pyridine or Triethylamine | Dichloromethane, THF | Room Temp. | High yield, irreversible |

| Steglich Esterification | DCC, DMAP | - | Dichloromethane, DMF | Room Temp. | Mild conditions, high yield for hindered substrates |

| Fischer Esterification | H₂SO₄, p-TsOH | - | Toluene (B28343) (with water removal) | Reflux | Reversible, often requires excess alcohol/acid |

Direct Esterification Protocols (e.g., Fischer, Steglich)

Direct esterification represents the most straightforward approach to forming the ester linkage in this compound from its constituent carboxylic acid (4-methoxyphenylacetic acid) and phenol (4-ethylphenol).

Fischer-Speier Esterification is a classical method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol. organic-chemistry.orglibretexts.org The reaction is an equilibrium process, and to drive it towards the product, an excess of one reactant is often used, or water, the byproduct, is removed as it forms. organic-chemistry.orgathabascau.ca The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (like sulfuric acid or p-toluenesulfonic acid), which enhances the electrophilicity of the carbonyl carbon. organic-chemistry.org The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate, which subsequently eliminates a molecule of water to yield the ester. organic-chemistry.orgjove.com While effective for simple alcohols, its application to phenols like 4-ethylphenol can be less efficient due to the lower nucleophilicity of the phenolic hydroxyl group.

Steglich Esterification offers a milder and often more efficient alternative, particularly for sterically hindered or acid-sensitive substrates. organic-chemistry.orgwikipedia.org This method utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as a coupling agent and a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP). wikipedia.orgnih.gov The reaction proceeds by the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, being a stronger nucleophile than the alcohol, then reacts with this intermediate to form an even more reactive acylated pyridinium (B92312) species ("active ester"). organic-chemistry.org This species readily reacts with the alcohol (or phenol) to form the desired ester, regenerating the DMAP catalyst. A key advantage is that the reaction is driven by the formation of a stable urea (B33335) byproduct (e.g., dicyclohexylurea, DCU), which is often insoluble and can be removed by filtration. organic-chemistry.orgwikipedia.org This method is well-suited for synthesizing esters from phenols and can be performed under mild, neutral conditions at room temperature. wikipedia.orgnih.govrsc.org

A study specifically investigating the esterification of 4-methoxyphenylacetic acid and 4-ethylphenol highlighted the use of a heterogeneous acid catalyst, Amberlyst-15, to promote the reaction under reflux conditions, aiming to enhance reaction rates and yields while simplifying catalyst recovery. gcsu.edu

Table 1: Comparison of Direct Esterification Protocols

| Feature | Fischer Esterification | Steglich Esterification |

|---|---|---|

| Reagents | Carboxylic Acid, Alcohol/Phenol, Strong Acid Catalyst (e.g., H₂SO₄) organic-chemistry.org | Carboxylic Acid, Alcohol/Phenol, Coupling Agent (e.g., DCC, EDC), Catalyst (e.g., DMAP) nih.gov |

| Conditions | Typically requires heat, reversible reaction. athabascau.ca | Mild, often at room temperature, irreversible. wikipedia.org |

| Mechanism | Acid-catalyzed nucleophilic acyl substitution. organic-chemistry.org | Formation of O-acylisourea intermediate, followed by nucleophilic attack catalyzed by DMAP. organic-chemistry.org |

| Advantages | Uses simple and inexpensive reagents. | High yields, mild conditions, suitable for acid-sensitive and sterically hindered substrates. organic-chemistry.orgnih.gov |

| Disadvantages | Equilibrium limitations, harsh acidic conditions, not ideal for phenols. athabascau.ca | Uses stoichiometric coupling agents, formation of urea byproduct that requires removal. organic-chemistry.org |

Transesterification Processes and Catalytic Systems

Transesterification is a process where the alkoxy or aryloxy group of an ester is exchanged with that of another alcohol or phenol. To synthesize this compound, one could envision reacting a simple alkyl ester of 4-methoxyphenylacetic acid (e.g., the methyl or ethyl ester) with 4-ethylphenol. This transformation is typically catalyzed by an acid or a base. rsc.org

However, the transesterification of aryl esters with phenols presents a significant challenge due to the relatively low nucleophilicity of phenols and the comparable stability of the starting and product esters. rsc.orgrsc.org To overcome this, various catalytic systems have been developed.

Recent research has shown that readily available and inexpensive earth-abundant alkali metal salts, such as potassium carbonate (K₂CO₃), can serve as efficient heterogeneous catalysts for the transesterification of aryl esters with phenols. rsc.orgrsc.orgresearchgate.net These reactions can proceed under relatively mild conditions, making the protocol environmentally friendly and practical. rsc.org Studies have demonstrated that catalysts like K₂CO₃, and even non-basic salts like KI and CsI, can facilitate the reaction, suggesting that the alkali metal ion may play a role in activating the ester's acyl-oxygen bond. rsc.orgresearchgate.net

Other catalytic systems for transesterification include:

Lewis acids: Scandium(III) triflate (Sc(OTf)₃) has been shown to catalyze the direct transesterification of carboxylic esters in boiling alcohols, with microwave irradiation significantly reducing reaction times. organic-chemistry.org

Organocatalysts: N-Heterocyclic carbenes (NHCs) can act as strong Brønsted/Lewis bases, enhancing the nucleophilicity of alcohols for acylation reactions with esters. organic-chemistry.org

Inorganic bases: Simple bases like K₂HPO₄ have been used for the synthesis of methyl esters under mild conditions that tolerate various functional groups. organic-chemistry.org

Table 2: Selected Catalytic Systems for Transesterification

| Catalyst Type | Example(s) | Key Features | Source(s) |

|---|---|---|---|

| Alkali Metal Salts | K₂CO₃, Cs₂CO₃, KI, NaI | Earth-abundant, inexpensive, heterogeneous, effective for challenging phenol transesterification. | rsc.orgrsc.orgresearchgate.net |

| Lewis Acids | Sc(OTf)₃, Tin compounds, Indium compounds | Can activate the ester carbonyl group for nucleophilic attack. | organic-chemistry.orgresearchgate.net |

| Organocatalysts | N-Heterocyclic Carbenes (NHCs) | Strong basicity enhances alcohol nucleophilicity; metal-free. | organic-chemistry.org |

| Inorganic Bases | K₂HPO₄, Na₂CO₃ | Mild conditions, good functional group tolerance. | organic-chemistry.org |

Utilization of Activated Acid Derivatives (e.g., acid chlorides, mixed anhydrides)

To circumvent the equilibrium limitations of direct esterification and the often harsh conditions required, 4-methoxyphenylacetic acid can be converted into a more reactive derivative prior to reaction with 4-ethylphenol.

Acid Chlorides: The conversion of a carboxylic acid to an acid chloride is a common activation strategy. Reacting 4-methoxyphenylacetic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride would produce 4-methoxyphenylacetyl chloride. This highly electrophilic acid chloride can then react readily with 4-ethylphenol, often in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to neutralize the HCl byproduct, to form the target ester. athabascau.ca This method is highly efficient but requires the handling of corrosive and moisture-sensitive reagents.

Mixed Anhydrides: Mixed anhydrides are another class of activated carboxylic acid derivatives. rsc.org They can be formed by reacting the carboxylic acid with another acid derivative, such as a chloroformate (e.g., ethyl chloroformate) or an acid chloride of a different carboxylic acid (e.g., pivaloyl chloride). highfine.comgoogle.com For example, reacting 4-methoxyphenylacetic acid with ethyl chloroformate in the presence of a base forms a mixed anhydride (B1165640). This intermediate is highly reactive, and subsequent addition of 4-ethylphenol leads to the formation of this compound. highfine.com A significant advantage of using mixed anhydrides is that the selectivity of the nucleophilic attack can often be controlled by steric and electronic factors, favoring the desired product. nih.gov The Yamaguchi esterification is a prominent example where a mixed anhydride is formed with 2,4,6-trichlorobenzoyl chloride, which then reacts selectively with alcohols. rsc.org

Table 3: Comparison of Activated Acid Derivatives for Ester Synthesis

| Activated Derivative | Preparation | Reaction with Phenol | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid Chloride | From carboxylic acid + SOCl₂, (COCl)₂, etc. | Fast, high-yielding, often with a base (e.g., pyridine). athabascau.ca | High reactivity, drives reaction to completion. | Reagents are corrosive and moisture-sensitive; generates HCl byproduct. |

| Mixed Anhydride | From carboxylic acid + chloroformate or another acid chloride. highfine.com | Fast, often selective nucleophilic attack at the desired carbonyl. nih.gov | High reactivity, avoids equilibrium, can be highly selective. rsc.org | Requires an extra activation step, potential for side reactions if selectivity is not controlled. google.com |

Metal-Catalyzed Cross-Coupling Reactions in Fragment Assembly (e.g., Suzuki-Miyaura coupling for aryl-aryl bond formation in related precursors)

While direct esterification connects the two main fragments of this compound, metal-catalyzed cross-coupling reactions are indispensable for synthesizing the precursors themselves, especially if they contain complex biaryl structures. The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds, particularly between sp²-hybridized carbons (aryl-aryl bonds). nih.govmdpi.com

This reaction involves the palladium-catalyzed coupling of an organoboron compound (like a boronic acid or ester) with an organohalide (or triflate). nih.govmdpi.com In the context of synthesizing precursors for our target molecule, one could imagine needing a substituted 4-phenoxyanisole or a substituted 4-ethylphenol where one of the aryl rings is further functionalized with another aryl group.

For instance, to synthesize a precursor like 4-(4'-biphenyl)oxyanisole, one could couple 4-methoxyphenylboronic acid with 4-bromobiphenyl (B57062) using a palladium catalyst and a base. The Suzuki-Miyaura reaction is valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boronic acid reagents. nih.gov

Palladium-Catalyzed Approaches in Aryl Ether and Ester Synthesis

Palladium catalysis is not only crucial for C-C bond formation but also offers advanced pathways for the C-O bond formations required for the ether and ester linkages in this compound.

Aryl Ether Synthesis: The ether linkage in the 4-ethylphenoxy group can be constructed via a palladium-catalyzed C-O cross-coupling reaction, often referred to as a Buchwald-Hartwig amination variant for ethers. This involves coupling an aryl halide or triflate (e.g., 1-bromo-4-ethylbenzene) with an alcohol or phenol (e.g., 4-methoxyphenol). acs.org The development of bulky, electron-rich phosphine (B1218219) ligands has been critical to the success of these reactions, enabling the coupling of a wide range of aryl halides with primary alcohols and phenols under mild conditions. acs.orgorganic-chemistry.orgacs.org These methods provide a powerful alternative to traditional methods like the Ullmann condensation, which often requires harsh conditions. rsc.org

Aryl Ester Synthesis: Similarly, the ester bond itself can be formed directly using palladium catalysis. These methods typically involve the carbonylative coupling of an aryl halide or triflate with an alcohol or phenol. rsc.org For instance, 4-ethylphenyl triflate could be coupled with 4-methoxyphenylacetic acid in the presence of a palladium catalyst and a carbon monoxide (CO) source. More recent developments have utilized formates as CO surrogates, further enhancing the practicality of these reactions. mdpi.com Another approach is the palladium-catalyzed α-arylation of esters, where an ester enolate is coupled with an aryl halide. organic-chemistry.orgorganic-chemistry.org This could be used to attach the 4-methoxyphenyl group to a pre-formed acetate (B1210297) ester.

Table 4: Overview of Palladium-Catalyzed C-O Bond Forming Reactions

| Reaction Type | Coupling Partners | Key Components | Relevance to Target Compound | Source(s) |

|---|---|---|---|---|

| Aryl Ether Synthesis | Aryl Halide/Triflate + Alcohol/Phenol | Pd catalyst (e.g., Pd(OAc)₂), Phosphine Ligand, Base | Formation of the 4-ethylphenoxy ether linkage from precursors. | acs.orgorganic-chemistry.orgrsc.org |

| Carbonylative Esterification | Aryl Halide/Triflate + Alcohol/Phenol + CO | Pd catalyst, Ligand, Base, CO source (gas or surrogate) | Direct formation of the aryl ester bond. | rsc.orgmdpi.com |

| α-Arylation of Esters | Ester Enolate + Aryl Halide | Pd catalyst, Ligand, Base | Formation of the C-C bond in the 4-methoxyphenylacetic acid moiety. | organic-chemistry.orgorganic-chemistry.org |

Advanced Synthetic Strategies for Complex Aryl Ester Structures

The synthesis of more complex analogs of this compound requires advanced strategies that offer high efficiency and selectivity. numberanalytics.com Modern synthetic methods focus on overcoming challenges like steric hindrance, achieving regioselectivity, and improving reaction efficiency through novel catalytic systems. numberanalytics.com

Strategies applicable to complex aryl ester synthesis include:

Modern Catalytic Systems: The use of sophisticated transition metal catalysts (e.g., palladium, nickel, copper) and organocatalysts allows for reactions under milder conditions with higher functional group tolerance. numberanalytics.com For example, Ni-catalyzed cross-coupling of redox-active esters with aryl zinc reagents can form C-C bonds under conditions different from traditional palladium catalysis. acs.org

Photocatalysis: Light-mediated reactions have emerged as a powerful tool. An organophotocatalytic multicomponent synthesis has been developed for α-arylated esters and amides from simple starting materials, proceeding through a radical-triggered cascade at room temperature. nih.gov Such methods could provide novel routes to the 4-methoxyphenylacetic acid fragment.

C-H Activation/Functionalization: Directly converting a C-H bond on an aromatic ring into a C-O or C-C bond is a highly atom-economical strategy. Palladium-catalyzed esterification of arenes has been achieved through a C-H thianthrenation strategy, avoiding the need for pre-functionalized aryl halides. nih.gov This could be envisioned for directly coupling a substituted phenol with an arene precursor.

These advanced strategies often involve careful planning of the synthetic route (retrosynthetic analysis) and optimization of reaction conditions to control stereoselectivity and regioselectivity, enabling the construction of highly complex and functionally diverse molecules. numberanalytics.com

Principles of Green Chemistry in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. organic-chemistry.orgsolubilityofthings.com

Key principles and their application include:

Waste Prevention: Designing syntheses to minimize byproduct formation is crucial. For example, moving from stoichiometric reagents like DCC in Steglich esterification to catalytic approaches reduces waste. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Direct C-H activation or addition reactions have higher atom economies than substitution reactions that generate leaving groups.

Use of Safer Solvents: Traditional organic solvents like chlorinated hydrocarbons or DMF are often hazardous. jove.com Research has focused on using greener solvents like acetonitrile (B52724) for Steglich esterification or even performing reactions in water. jove.comresearchgate.net

Use of Catalytic Reagents: Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled. acs.org The use of a recyclable heterogeneous catalyst like Amberlyst-15 for the esterification of 4-methoxyphenylacetic acid and 4-ethylphenol is a prime example of this principle in action. gcsu.edu

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. solubilityofthings.com The development of highly active catalysts that enable reactions to proceed under mild conditions, such as room-temperature palladium-catalyzed couplings, contributes to this goal. organic-chemistry.org

Use of Renewable Feedstocks: Whenever practical, starting materials should be derived from renewable sources. solubilityofthings.com While the immediate precursors for this specific compound are petrochemical-based, future strategies could involve bio-derived phenols or carboxylic acids.

Table 5: Application of Green Chemistry Principles to the Synthesis

| Green Chemistry Principle | Application to Synthesis of this compound | Source(s) |

|---|---|---|

| Waste Prevention | Prefer catalytic methods over those using stoichiometric coupling agents to reduce byproducts (e.g., DCU). | acs.org |

| Atom Economy | Employ C-H activation or addition reactions to maximize incorporation of reactant atoms into the product. | acs.org |

| Safer Solvents | Replace hazardous solvents like DMF or CH₂Cl₂ with greener alternatives like acetonitrile or water. | jove.comresearchgate.net |

| Catalysis | Use recyclable heterogeneous catalysts (e.g., Amberlyst-15) or highly efficient homogeneous catalysts. | gcsu.eduacs.org |

| Energy Efficiency | Develop catalytic systems that operate at ambient temperature to reduce heating requirements. | solubilityofthings.com |

Optimization of Reaction Conditions: Temperature, Solvent, Catalyst Loadings, and Reaction Times

The synthesis of this compound is typically achieved through the reaction of a salt of 4-methoxyphenol with an ester of chloroacetic acid, or by the esterification of 4-methoxyphenoxyacetic acid with 4-ethylphenol. Both stages of this synthesis require meticulous control of the reaction environment to ensure high product yield and purity.

Temperature

For the esterification of 4-methoxyphenylacetic acid with 4-ethylphenol, reflux conditions are often employed to drive the reaction to completion. gcsu.edu The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing the formation of byproducts.

Table 1: Effect of Temperature on the Yield of a Representative Aryl Esterification Reaction

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 80 | 5 | 65 |

| 100 | 4 | 78 |

| 120 | 3 | 85 |

| 140 | 3 | 82 |

This table presents illustrative data based on typical esterification reactions and is intended to demonstrate the general trend of temperature effects.

Solvent

The choice of solvent is critical as it influences the solubility of reactants and the rate of reaction. In the Williamson ether synthesis, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are commonly preferred. wikipedia.org These solvents effectively solvate the cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion and promoting the desired S\textsubscript{N}2 reaction. Protic solvents, on the other hand, can solvate the alkoxide ion, reducing its reactivity and slowing down the reaction.

For the esterification step, a non-polar solvent that forms an azeotrope with water, such as toluene or xylene, is often used to remove the water produced during the reaction, thereby shifting the equilibrium towards the formation of the ester product. In some cases, a higher boiling point solvent may be advantageous to allow for higher reaction temperatures.

Table 2: Impact of Solvent on the Yield of a Representative Williamson Ether Synthesis

| Solvent | Base | Temperature (°C) | Yield (%) |

| Acetone | K₂CO₃ | 60 | 75 |

| DMF | NaH | 80 | 92 |

| DMSO | K₂CO₃ | 80 | 88 |

| Acetonitrile | Cs₂CO₃ | 70 | 85 |

This table provides representative data for the Williamson ether synthesis of a phenoxyacetate (B1228835), illustrating the influence of different solvent-base combinations.

Catalyst Loadings

In the esterification of 4-methoxyphenylacetic acid with 4-ethylphenol, an acid catalyst is typically required. Both homogeneous catalysts, such as sulfuric acid or p-toluenesulfonic acid, and heterogeneous catalysts, like acidic ion-exchange resins (e.g., Amberlyst-15), can be employed. gcsu.edu The use of a heterogeneous catalyst offers the advantage of easier separation from the reaction mixture and potential for recycling. gcsu.edu

The amount of catalyst used, or catalyst loading, must be carefully optimized. Insufficient catalyst will result in a slow reaction and low conversion, while an excessive amount can lead to unwanted side reactions and increased cost. The optimal catalyst loading is the minimum amount required to achieve the desired reaction rate and yield in a reasonable timeframe.

Table 3: Optimization of Catalyst Loading for a Representative Esterification Reaction

| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| Amberlyst-15 | 5 | 8 | 70 |

| Amberlyst-15 | 10 | 6 | 85 |

| Amberlyst-15 | 15 | 6 | 86 |

| p-TSA | 2 | 5 | 80 |

| p-TSA | 5 | 4 | 90 |

This illustrative table demonstrates the effect of varying catalyst loading on the yield of an esterification reaction.

Reaction Times

The duration of the reaction is another key parameter that needs to be optimized. The reaction should be allowed to proceed long enough to ensure a high conversion of the starting materials. However, unnecessarily long reaction times can lead to the formation of degradation products and increase energy consumption, making the process less efficient. The progress of the reaction is typically monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to determine the point at which the maximum yield of the desired product is achieved. For a typical Williamson ether synthesis, the reaction is often complete within 1 to 8 hours. wikipedia.org Similarly, esterification reactions are usually monitored until the consumption of the limiting reagent is maximized.

Mechanistic Investigations of Chemical Transformations Involving 4 Methoxyphenyl 4 Ethylphenoxy Acetate and Analogous Systems

Elucidation of Reaction Pathways for Synthesis and Derivatization

The synthesis of 4-Methoxyphenyl (B3050149) (4-ethylphenoxy)acetate typically involves a two-step process: the formation of a phenoxyacetic acid intermediate followed by esterification. The primary route for the formation of the (4-ethylphenoxy)acetic acid intermediate is through a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a haloacetic acid or its ester by a phenoxide.

In this case, 4-ethylphenol (B45693) is first deprotonated by a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the 4-ethylphenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of a haloacetic acid, typically chloroacetic acid, in an S(_N)2 reaction. The backside attack of the phenoxide on the α-carbon of chloroacetic acid results in the displacement of the chloride ion and the formation of the (4-ethylphenoxy)acetic acid. wikipedia.orgacs.org

The subsequent esterification of (4-ethylphenoxy)acetic acid with 4-methoxyphenol (B1676288) to yield the final product, 4-Methoxyphenyl (4-ethylphenoxy)acetate, is commonly achieved through a Fischer-Speier esterification. This acid-catalyzed reaction involves the protonation of the carboxylic acid, which enhances its electrophilicity. The alcohol, 4-methoxyphenol, then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfer steps followed by the elimination of a water molecule leads to the formation of the ester. researchgate.netinventivapharma.com

Derivatization of this compound can be achieved through various reactions, such as hydrolysis of the ester bond to regenerate the constituent acid and phenol (B47542), or electrophilic aromatic substitution on either of the phenyl rings. The presence of the methoxy (B1213986) and ethyl groups, both of which are activating, will direct incoming electrophiles to the ortho and para positions of their respective rings. numberanalytics.comegpat.com

Table 1: Plausible Reaction Pathways for the Synthesis of this compound

| Step | Reaction Type | Reactants | Reagents/Conditions | Intermediate/Product |

| 1 | Williamson Ether Synthesis | 4-Ethylphenol, Chloroacetic acid | Base (e.g., NaOH), Solvent (e.g., Acetonitrile) | (4-Ethylphenoxy)acetic acid |

| 2 | Fischer-Speier Esterification | (4-Ethylphenoxy)acetic acid, 4-Methoxyphenol | Acid catalyst (e.g., H₂SO₄), Heat | This compound |

Kinetic Studies of Key Esterification and Cleavage Reactions

The rate law can be expressed as: Rate = k[(4-ethylphenoxy)acetic acid][4-methoxyphenol][H⁺]

The cleavage of the ester bond in this compound, typically achieved through hydrolysis, can be either acid or base-catalyzed. The kinetics of these cleavage reactions are also well-studied. Acid-catalyzed hydrolysis follows a mechanism that is the reverse of Fischer esterification and is also typically second-order. Base-catalyzed hydrolysis (saponification) is irreversible and follows a second-order rate law, being first-order in both the ester and the hydroxide ion.

Table 2: Representative Kinetic Data for Analogous Phenoxyacetate (B1228835) Reactions

| Reaction | Reactants | Catalyst | Rate Constant (k) at 25°C (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| Esterification | Phenylacetic acid, Methanol | H₂SO₄ | 1.2 x 10⁻⁴ | 55 |

| Hydrolysis (Acidic) | Methyl phenoxyacetate | HCl | 3.5 x 10⁻⁵ | 68 |

| Hydrolysis (Basic) | Methyl phenoxyacetate | NaOH | 8.9 x 10⁻³ | 48 |

Catalytic Mechanisms in Relevant Metal-Mediated Transformations

While the Williamson ether synthesis and Fischer esterification are common, metal-mediated transformations, such as the Ullmann condensation, offer an alternative route for the formation of the diaryl ether linkage present in analogous systems, which could be adapted for the synthesis of the phenoxyacetate precursor. wikipedia.orgsynarchive.com The Ullmann reaction typically involves the coupling of an aryl halide with an alcohol or phenol in the presence of a copper catalyst. mdpi.comnih.gov

The catalytic cycle of the Ullmann condensation for the synthesis of a diaryl ether generally proceeds through the following steps:

Oxidative Addition: The copper(I) catalyst undergoes oxidative addition to the aryl halide (e.g., 4-bromoethylbenzene) to form a copper(III) intermediate.

Deprotonation/Ligand Exchange: The phenol (e.g., 4-methoxyphenol) is deprotonated by a base, and the resulting phenoxide coordinates to the copper center, displacing the halide.

Reductive Elimination: The diaryl ether is formed through reductive elimination from the copper(III) complex, regenerating the copper(I) catalyst. nih.govgatech.edu

The efficiency of the Ullmann condensation is highly dependent on the nature of the ligands coordinated to the copper center, the base used, and the reaction solvent. acs.orgresearchgate.net Modern variations of this reaction often employ palladium or other transition metals as catalysts, which can offer milder reaction conditions and broader substrate scope.

Role of Intermediates and Transition States in Reaction Selectivity

The selectivity of chemical reactions is often determined by the relative stabilities of intermediates and the energy barriers of the transition states leading to different products. In the Williamson ether synthesis for the formation of (4-ethylphenoxy)acetic acid, the reaction proceeds through a concerted S(_N)2 mechanism. The transition state involves a pentacoordinate carbon atom where the C-O bond is partially formed and the C-Cl bond is partially broken. acs.orgorganic-chemistry.org The backside attack geometry is crucial for the reaction to proceed.

The regioselectivity of electrophilic aromatic substitution on the phenyl rings of this compound is governed by the directing effects of the substituents. The methoxy and ethyl groups are ortho-, para-directing and activating, meaning they stabilize the arenium ion intermediates formed during electrophilic attack at these positions through resonance and inductive effects, respectively. libretexts.orgslideshare.net

Solvent Effects and Their Influence on Reaction Mechanisms

The choice of solvent can have a profound impact on the rates and mechanisms of chemical reactions. In the Williamson ether synthesis, a polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide (DMF) is often preferred. wikipedia.orgacs.org These solvents can solvate the cation of the phenoxide salt, leaving the phenoxide anion more nucleophilic and thus accelerating the S(_N)2 reaction. Protic solvents, on the other hand, can solvate the nucleophile through hydrogen bonding, reducing its reactivity. wikipedia.org

For the Fischer esterification, the alcohol reactant is often used in excess and can serve as the solvent. acs.orgarkat-usa.org This not only drives the equilibrium towards the product side but also provides a polar protic medium that can stabilize the charged intermediates and transition states. In some cases, a non-polar solvent like toluene (B28343) is used with a Dean-Stark apparatus to remove the water formed during the reaction, thereby shifting the equilibrium towards the ester product. organic-chemistry.org

In metal-catalyzed reactions like the Ullmann condensation, polar aprotic solvents such as DMF, N-methylpyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO) are commonly used. wikipedia.orgresearchgate.net These solvents help to dissolve the reactants and the catalyst and can also influence the stability of the catalytic species and intermediates.

Table 3: Influence of Solvent on the Relative Rate of a Model S(_N)2 Reaction

| Solvent | Dielectric Constant (ε) | Relative Rate |

| Hexane | 1.9 | 0.0001 |

| Diethyl ether | 4.3 | 0.01 |

| Acetone | 21 | 1 |

| Acetonitrile | 38 | 50 |

| Dimethyl sulfoxide (DMSO) | 47 | 100 |

Stereochemical Considerations in Synthetic Routes

While this compound itself is achiral, stereochemical considerations become important when synthesizing chiral analogues or when chiral reagents or catalysts are employed. For instance, if a chiral center were present on the ethyl group of the 4-ethylphenoxy moiety or if a chiral alcohol were used in the esterification, the stereochemical outcome of the reactions would be critical.

In the S(_N)2 reaction of the Williamson ether synthesis, if the electrophilic carbon were a stereocenter, the reaction would proceed with an inversion of configuration, a phenomenon known as the Walden inversion. acs.orgniscpr.res.in This is a direct consequence of the backside attack mechanism.

For Fischer esterification, the reaction occurs at the carbonyl carbon and does not typically affect existing stereocenters in the carboxylic acid or the alcohol. Therefore, if a chiral (4-ethylphenoxy)acetic acid or a chiral 4-methoxyphenol analogue were used, the stereochemistry would be retained in the final ester product.

In the context of derivatization, if a new stereocenter is created, for example, through an addition reaction to one of the aromatic rings, the stereoselectivity of the reaction would need to be considered. This can often be controlled by the use of chiral catalysts or auxiliaries. researchgate.netnih.gov

Computational and Theoretical Studies of 4 Methoxyphenyl 4 Ethylphenoxy Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone of modern chemical research, providing deep insights into the electronic structure of molecules. These methods are used to optimize molecular geometries, calculate energies, and determine a wide array of electronic properties.

For aromatic esters, DFT calculations at levels like B3LYP/6-311++G** are commonly employed to study molecular parameters. acs.org These studies help in understanding torsional barriers and the energetics of molecular clusters as a function of the ester's structure. acs.org For instance, in a study of various aromatic ester solvents, DFT was used to analyze the fluid's molecular-level structure. acs.org While specific data for 4-Methoxyphenyl (B3050149) (4-ethylphenoxy)acetate is unavailable, DFT calculations would likely be used to determine its most stable conformation by optimizing the dihedral angles between the phenyl rings and the acetate (B1210297) linker. The presence of the electron-donating methoxy (B1213986) and ethyl groups would influence the electron density distribution across the molecule, a feature that DFT can model with high accuracy.

In a theoretical study on (E)-2-acetyl-4-(4-methoxyphenyldiazenyl) phenol (B47542), DFT calculations were performed to optimize the molecular geometry and compare it with experimental X-ray diffraction data. researchgate.net The calculations showed a nearly coplanar arrangement of the aromatic rings, with a small dihedral angle. researchgate.net Similar calculations for 4-Methoxyphenyl (4-ethylphenoxy)acetate would reveal the preferred orientation of its two aromatic rings.

| Computational Method | Basis Set | Application to Aromatic Esters | Reference |

| DFT (B3LYP) | 6-311++g** | Analysis of molecular level structure, torsional barriers, and cluster energetics. | acs.org |

| DFT (B3LYP) | 6-31G(d,p) | Optimization of molecular geometry and comparison with experimental data. | researchgate.net |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules over time. By simulating the atomic motions, MD can reveal the different shapes a molecule can adopt and the energetic barriers between these conformations.

| Simulation Type | Force Field | Ensemble | Application to Aromatic Systems | Reference |

| Classical MD | OPLS-AA | NPT | Prediction of thermophysical properties and molecular level structure. | acs.org |

| Atomistic MD | Not Specified | Not Specified | Investigation of solid-to-liquid phase transitions and rotational barriers. | mdpi.com |

Prediction of Chemical Reactivity and Regioselectivity

Computational methods are instrumental in predicting the chemical reactivity and regioselectivity of a molecule. Quantitative Structure-Activity Relationship (QSAR) studies, for example, correlate physicochemical properties with the biological or chemical activity of a series of compounds.

For phenoxyacetic acid derivatives, QSAR studies have been developed to understand the structural requirements for specific activities, such as antisickling agents. nih.gov These studies often use hydrophobic (π), electronic (σ), and molar refraction (MR) parameters to build predictive models. nih.gov Such an approach for this compound and its analogues could predict their potential biological activities or chemical reactivity based on the electronic influence of the methoxy and ethyl substituents. Another study on phenoxyacetic acid-derived congeners used a hybrid of biomimetic liquid chromatography and in silico QSAR to model properties influencing their biological efficacy as potential herbicides. mdpi.com This highlights how computational predictions can guide the design of new functional molecules.

Analysis of Frontier Molecular Orbitals and Charge Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy gap between HOMO and LUMO is an indicator of molecular stability.

DFT calculations are routinely used to determine the energies and spatial distributions of these orbitals. For thymol-derived phenoxy acetamide (B32628) derivatives, DFT was employed to explore their thermodynamic stability and frontier molecular orbital energy gaps. nih.gov In the case of this compound, the HOMO would likely be localized on the electron-rich methoxyphenyl or ethylphenoxy rings, while the LUMO might be centered on the ester group or the phenyl rings, depending on the specific electronic landscape. The charge distribution, often visualized using a Molecular Electrostatic Potential (MEP) map, would identify the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack.

| Parameter | Significance | Computational Method |

| HOMO Energy | Electron-donating ability | DFT |

| LUMO Energy | Electron-accepting ability | DFT |

| HOMO-LUMO Gap | Chemical stability and reactivity | DFT |

| MEP | Charge distribution and reactive sites | DFT |

Investigation of Intermolecular Interactions and Crystal Packing by Hirshfeld Surface Analysis (if solid-state structures are pursued)

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis is performed on a known crystal structure, typically obtained from X-ray crystallography.

While the crystal structure of this compound is not reported, studies on related compounds demonstrate the utility of this technique. For instance, in a study of 2-phenyl-1H-phenanthro[9,10-d]imidazol-3-ium benzoate, Hirshfeld surface analysis was used to understand the crystal structure and intermolecular interactions, revealing the presence of C—H⋯O and N—H⋯O hydrogen bonds. nih.goviucr.org The analysis provides fingerprint plots that show the percentage contribution of different types of intermolecular contacts. For 4'-cyano-[1,1'-biphenyl]-4-yl 3-(benzyloxy)benzoate, the most significant contributions to the Hirshfeld surface were from H···H and C···H/H···C contacts. iucr.org A similar analysis for this compound would likely reveal significant H···H, C···H, and O···H interactions, providing a detailed picture of its crystal packing.

| Interaction Type | Percentage Contribution (Example: 2-phenyl-1H-phenanthro[9,10-d]imidazol-3-ium benzoate) nih.gov |

| H···H | 44.8% |

| H···C | 30.6% |

| H···O | Not specified, but present |

Computational Design of Chemically Modified Analogues

Computational chemistry plays a vital role in the rational design of new molecules with desired properties. By starting with a lead compound, researchers can computationally screen a library of modified analogues to predict their properties before undertaking their synthesis.

In the context of phenoxyaromatic acid analogues, molecular docking and structure-activity relationship (SAR) studies have been used to design and synthesize new compounds as potential radiotherapy sensitizers. nih.gov These studies have shown that modifications such as halogenation, aromatic ring substitution, or changes in the linker length are crucial for improving activity. nih.gov For this compound, computational design could be employed to explore how modifications to the methoxy and ethyl groups, or the positions of these substituents, would affect its electronic properties, reactivity, and potential biological activity. QSAR models, as mentioned previously, can be used to predict the activity of these designed analogues, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

Structure Reactivity Relationships and Controlled Chemical Transformations of 4 Methoxyphenyl 4 Ethylphenoxy Acetate

Influence of the 4-Methoxy Group on Ester Reactivity and Stability

The 4-methoxy group (-OCH₃) on the phenyl acetate (B1210297) portion of the molecule exerts a significant, dual electronic influence on the ester's reactivity and stability. This influence is a combination of two opposing effects: a resonance effect and an inductive effect. libretexts.orglibretexts.orgstackexchange.com

Resonance Effect: The oxygen atom of the methoxy (B1213986) group possesses lone pairs of electrons that can be delocalized into the aromatic ring's π-system. stackexchange.com This electron-donating resonance effect increases the electron density on the aromatic ring, particularly at the ortho and para positions. This effect extends to the ester linkage, influencing the stability of the 4-methoxyphenoxide leaving group during reactions like hydrolysis.

Inductive Effect: Due to the high electronegativity of the oxygen atom, the methoxy group also exerts an electron-withdrawing inductive effect (-I effect), pulling electron density away from the aromatic ring through the sigma bond. stackexchange.comvaia.com

Generally, for substituents like the methoxy group, the electron-donating resonance effect is more powerful than the electron-withdrawing inductive effect. libretexts.orglibretexts.org This net electron-donating character makes the 4-methoxyphenoxide a poorer leaving group compared to an unsubstituted phenoxide, which can decrease the rate of nucleophilic acyl substitution reactions. However, the stability of the resulting phenoxide is a key factor; the methoxy group can stabilize the phenoxide ion, making the phenol (B47542) less acidic compared to unsubstituted phenol. libretexts.org The presence of the methoxy group has been noted to affect the thermal stability of polymers derived from such phenolic compounds. researchgate.net

Impact of the 4-Ethylphenoxy Moiety on Overall Molecular Properties

Electronic Effects: The ethyl group (-CH₂CH₃) is a weak electron-donating group through induction (+I effect). This slightly increases the electron density of the phenoxy ring to which it is attached.

Physicochemical Properties: The presence of the ethyl group increases the lipophilicity (fat-solubility) of the molecule compared to a non-alkylated equivalent. This can influence its solubility in various organic solvents and its interactions in biological systems.

The combination of the two distinct aryl groups, one bearing a methoxy substituent and the other an ethyl substituent, creates an asymmetric molecule with differentiated electronic and steric environments at either end.

Hydrolysis and Ester Cleavage Pathways under Varied Chemical Conditions

The central ester linkage in 4-Methoxyphenyl (B3050149) (4-ethylphenoxy)acetate is susceptible to cleavage via hydrolysis under both acidic and basic conditions. libretexts.org This reaction, a nucleophilic acyl substitution, breaks the ester down into its constituent carboxylic acid and alcohol (or their corresponding salts). ucalgary.calibretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester is heated with water and a strong acid catalyst (e.g., H₂SO₄ or HCl). ucalgary.cachemguide.co.uk The mechanism involves the protonation of the ester's carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. libretexts.orgchemistrysteps.com This is followed by the nucleophilic attack of a water molecule. chemistrysteps.com The reaction is reversible, and to drive it to completion, a large excess of water is typically used. libretexts.orgchemguide.co.uk The final products are 4-ethylphenoxyacetic acid and 4-methoxyphenol (B1676288).

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), results in saponification. masterorganicchemistry.com In this process, a hydroxide ion (OH⁻) acts as the nucleophile, attacking the electrophilic carbonyl carbon. ucalgary.camasterorganicchemistry.com This reaction is effectively irreversible because the carboxylic acid formed is immediately deprotonated by the base to form a stable carboxylate salt. chemistrysteps.commasterorganicchemistry.com An acidic workup is required in a subsequent step to neutralize the mixture and protonate the carboxylate and phenoxide ions to yield the final products: 4-ethylphenoxyacetic acid and 4-methoxyphenol. masterorganicchemistry.com

| Condition | Reagents | Mechanism Type | Intermediate Products | Final Products (after workup) |

|---|---|---|---|---|

| Acidic Hydrolysis | H₂O, H⁺ (e.g., dil. H₂SO₄), heat | Acid-Catalyzed Nucleophilic Acyl Substitution | Not applicable (reversible) | 4-ethylphenoxyacetic acid and 4-methoxyphenol |

| Basic Hydrolysis | 1. NaOH(aq), heat 2. H₃O⁺ (acid workup) | Base-Catalyzed Nucleophilic Acyl Substitution (Saponification) | Sodium 4-ethylphenoxyacetate and Sodium 4-methoxyphenoxide | 4-ethylphenoxyacetic acid and 4-methoxyphenol |

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Aryl Rings

The two distinct aromatic rings in the molecule exhibit different reactivities towards substitution reactions.

Electrophilic Aromatic Substitution (EAS): Both aryl rings are "activated" towards electrophilic attack due to the presence of electron-donating groups (the ether oxygen in both, plus the methoxy group). quora.comncert.nic.in These substituents direct incoming electrophiles primarily to the ortho and para positions. libretexts.orgmasterorganicchemistry.com

On the 4-Methoxyphenyl Ring: The methoxy group is a strong activating, ortho-, para-director. vaia.comdoubtnut.com Since the para position is occupied by the ester linkage, electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts alkylation) would be directed to the two equivalent ortho positions (C2 and C6) relative to the methoxy group.

On the 4-Ethylphenoxy Ring: The ether oxygen is also a strong activating, ortho-, para-director. The ethyl group is a weak activating, ortho-, para-director. The combined effect strongly activates the ring. With the para position occupied by the ethyl group, electrophilic attack will be directed to the ortho positions relative to the ether oxygen (C2' and C6').

| Aromatic Ring | Key Activating Group(s) | Predicted Position of Substitution |

|---|---|---|

| 4-Methoxyphenyl | -OCH₃ (strong activator) | Ortho to the -OCH₃ group |

| 4-Ethylphenoxy | -OR (ether, strong activator), -CH₂CH₃ (weak activator) | Ortho to the ether oxygen |

Nucleophilic Aromatic Substitution (SₙAr): This type of reaction, where a nucleophile displaces a leaving group on an aromatic ring, is generally unfavorable for this molecule. wikipedia.org SₙAr reactions require the aromatic ring to be electron-poor, which is typically achieved by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a good leaving group (like a halide). masterorganicchemistry.combyjus.com Both rings in this compound are electron-rich due to the activating substituents, making them poor candidates for SₙAr. masterorganicchemistry.com

Functional Group Interconversions of the Ester and Ether Linkages

Beyond hydrolysis, the ester and ether functional groups can undergo various transformations.

Ester Group Interconversions:

Reduction: The ester can be reduced to form alcohols. libretexts.org Strong reducing agents like lithium aluminum hydride (LiAlH₄) would cleave the ester to produce two alcohol products: 2-(4-ethylphenoxy)ethanol (B1596235) and 4-methoxyphenol.

Transesterification: Reaction with an alcohol in the presence of an acid or base catalyst can replace the 4-methoxyphenyl group with a different alkoxy group, forming a new ester. libretexts.org

Amidation: Reaction with ammonia (B1221849) or a primary/secondary amine can convert the ester into an amide, displacing the 4-methoxyphenol.

Ether Group Interconversions:

Ether Cleavage: The aryl ether linkages (C-O-C where one C is aromatic) are generally very stable and resistant to cleavage. quora.com They can be cleaved under harsh conditions, for example, by heating with strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI). This would break the ether bonds, converting the methoxy group to a hydroxyl group (forming a hydroquinone (B1673460) derivative) and the ethylphenoxy group to 4-ethylphenol (B45693).

Advanced Characterization Methodologies for Structural and Purity Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D-NMR)

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.

¹H NMR Spectroscopy : This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For 4-Methoxyphenyl (B3050149) (4-ethylphenoxy)acetate, one would expect to see distinct signals for the aromatic protons on both benzene (B151609) rings, the methylene (B1212753) protons of the ethyl group and the acetate (B1210297) linker, the methoxy (B1213986) protons, and the methyl protons of the ethyl group. The splitting patterns (singlet, doublet, triplet, etc.) and coupling constants (J-values) would confirm the substitution patterns on the aromatic rings.

¹³C NMR Spectroscopy : This method detects the carbon atoms in the molecule, providing a count of the non-equivalent carbons. Key expected signals would include the carbonyl carbon of the ester group (typically in the 165-175 ppm region), aromatic carbons, and the aliphatic carbons of the methoxy and ethyl groups.

2D-NMR Spectroscopy : Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings within the ethyl group and aromatic rings. HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, while HMBC (Heteronuclear Multiple Bond Correlation) would show longer-range (2-3 bond) correlations, definitively linking the molecular fragments together, such as connecting the carbonyl carbon to the protons of the 4-ethylphenoxy group.

Hypothetical ¹H NMR Data Table

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity |

|---|---|---|

| Ethyl -CH₃ | ~1.2 | Triplet |

| Ethyl -CH₂- | ~2.6 | Quartet |

| Methoxy -OCH₃ | ~3.8 | Singlet |

| Acetate -CH₂- | ~4.7 | Singlet |

High-Resolution Mass Spectrometry (HRMS, ESI-TOF) for Accurate Mass Determination

HRMS provides an extremely precise measurement of a molecule's mass-to-charge ratio (m/z), which allows for the determination of its elemental formula. Using a technique like Electrospray Ionization (ESI) with a Time-of-Flight (TOF) analyzer, one could observe the protonated molecule [M+H]⁺ or its adduct with sodium [M+Na]⁺. The experimentally measured mass would be compared to the theoretically calculated mass for the chemical formula C₁₇H₁₈O₄ to confirm the compound's identity.

Hypothetical HRMS Data Table

| Ion | Calculated m/z | Found m/z |

|---|---|---|

| [C₁₇H₁₈O₄+H]⁺ | 287.1283 | N/A |

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For 4-Methoxyphenyl (4-ethylphenoxy)acetate, the key characteristic absorption bands would confirm the presence of the ester and ether functionalities.

Hypothetical FT-IR Data Table

| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Description |

|---|---|---|

| C=O (Ester) | ~1760 | Strong stretch |

| C-O (Ester & Ether) | ~1250-1000 | Strong, multiple stretches |

| C-H (Aromatic) | ~3100-3000 | Stretch |

| C-H (Aliphatic) | ~2980-2850 | Stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, particularly in conjugated systems like aromatic rings. The spectrum for this compound would be expected to show absorption maxima (λ_max) characteristic of the substituted benzene rings, arising from π to π* transitions.

Single Crystal X-ray Diffraction for Solid-State Molecular and Supramolecular Structure Determination

If a suitable single crystal of the compound could be grown, X-ray diffraction would provide the most definitive structural proof. This technique maps the electron density in the crystal, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. It would also provide insight into the intermolecular interactions (e.g., van der Waals forces, π-stacking) that govern the crystal packing in the solid state.

Chromatographic Purity Assessment (e.g., HPLC, GC)

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for determining the purity of the synthesized compound. A pure sample would ideally show a single, sharp peak in the chromatogram. By running standards of known concentration, these methods can also be used to quantify the compound's purity, typically aiming for >95% or >99% for analytical purposes. The choice between HPLC (for less volatile compounds) and GC (for more volatile compounds) would depend on the thermal stability and volatility of the ester.

Potential Non Biological Applications and Material Science Relevance

Utilization as a Synthetic Intermediate for Novel Organic Scaffolds

The ester and ether linkages within "4-Methoxyphenyl (4-ethylphenoxy)acetate" make it a potentially versatile synthetic intermediate. The core structure can be a building block for more complex organic scaffolds. For instance, phenoxyacetic acid derivatives are key intermediates in the synthesis of various heterocyclic compounds.

Research on related compounds demonstrates their utility. For example, ethyl 2-[(4-methoxyphenyl)amino]acetate serves as a crucial intermediate in the synthesis of pharmaceuticals and in the production of dyes and pigments. The synthesis of this compound is often achieved by reacting 4-methoxyaniline with ethyl chloroacetate, a process that can be optimized using techniques like microwave irradiation to improve yields. Similarly, the synthesis of various phenoxyacetophenone models, which share structural similarities, involves reactions that highlight the reactivity of the phenoxyacetate (B1228835) moiety. rsc.org

The synthesis of "this compound" itself would likely involve the reaction of a substituted phenol (B47542) with an appropriate haloacetate, a common method for creating such ether linkages. One general preparation of a related compound, p-methoxyphenyl acetate (B1210297), involves the reaction of p-methoxyphenol with acetic anhydride (B1165640). prepchem.comchegg.com This highlights the straightforward nature of synthesizing such esters, making them accessible starting materials for more complex molecules.

Table 1: Examples of Related Synthetic Intermediates and Their Applications

| Compound Name | Application | Reference |

|---|---|---|

| Ethyl 2-[(4-methoxyphenyl)amino]acetate | Precursor for pharmaceuticals, dyes, and pigments | |

| 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethan-1-one | Model compound in lignin (B12514952) chemistry studies | rsc.org |

Exploration in Polymer Chemistry as a Monomer or Additive

The structure of "this compound" suggests potential for its use in polymer chemistry. While this specific molecule has not been extensively studied as a monomer, a structurally similar compound, 2-(2-methoxy-4-vinylphenoxy)acetate (MVP-AcOMe), has been investigated as a biobased monomer precursor. mdpi.com MVP-AcOMe is derived from 2-methoxy-4-vinylphenol (B128420) (MVP), a compound that can be obtained from the decarboxylation of ferulic acid. mdpi.com

The vinyl group in MVP-AcOMe allows it to undergo free-radical polymerization, leading to the formation of thermoplastics and thermoset polymers. mdpi.com This suggests that if a polymerizable group, such as a vinyl or acrylate (B77674) group, were incorporated into the structure of "this compound," it could also function as a monomer. The resulting polymers could have a range of thermal and chemical properties, influenced by the aromatic and ether functionalities of the parent monomer. mdpi.com

Furthermore, compounds with similar structures can be used as additives in polymer formulations. Their aromatic nature can enhance thermal stability, while the ester group could act as a plasticizer, improving the flexibility and processing characteristics of the polymer matrix.

Application in Catalysis: Potential as a Ligand or Precursor for Catalytic Systems

The oxygen atoms in the ether and ester groups of "this compound" possess lone pairs of electrons that could coordinate to metal centers, making the compound a potential ligand in catalysis. While there is no direct evidence of this compound being used as a ligand, the broader class of phenoxy-ether and related compounds has been explored in this context.

For example, ligands for catalytic systems are often synthesized from precursors containing imidazole (B134444) and other nitrogen-containing heterocycles, which are then reacted with alkyl halides. rsc.org While "this compound" lacks nitrogen, the principle of using organic molecules with specific functional groups to create ligands is well-established. The synthesis of more complex ligands could potentially start from a phenoxyacetate scaffold.

The development of multicenter synergistic polyoxometalate-based metal-organic frameworks for applications like the selective oxidative cleavage of lignin models demonstrates the importance of oxygen-containing ligands in catalysis. rsc.org The design of such catalytic systems often relies on the precise arrangement of functional groups that can interact with both the metal center and the substrate.

Investigation of Optical Properties and Potential in Optoelectronic Materials

Drawing parallels from research on chalcones, which are α,β-unsaturated ketones with two aromatic rings, offers insights into the potential optical properties of "this compound". wikipedia.org Chalcones are known for their nonlinear optical (NLO) properties, which are valuable in applications such as optical data storage and photodynamic therapy. optica.orgrsc.org These properties arise from the extended π-conjugated system formed by the aromatic rings and the enone bridge. rsc.orgacs.org

Chalcone (B49325) derivatives can be readily synthesized and their optical properties tuned by modifying the substituents on the aromatic rings. optica.orgepa.gov Although "this compound" lacks the central enone bridge of a chalcone, it does possess two aromatic rings connected by an ether-ester linkage. The presence of these aromatic systems suggests that the compound could exhibit interesting optical properties, such as UV absorption and fluorescence. Chalcones typically have two absorption maxima around 280 nm and 340 nm. wikipedia.org

Theoretical and experimental studies on chalcone derivatives have shown that their NLO response can be significant, with the first hyperpolarizability values often being greater than that of urea (B33335), a standard NLO material. rsc.orgepa.gov The specific arrangement of electron-donating and electron-withdrawing groups on the aromatic rings plays a crucial role in determining the magnitude of the NLO effect. The methoxy (B1213986) and ethyl groups on "this compound" could influence its electronic and, consequently, its optical properties.

Table 2: Comparison of Structural Features Relevant to Optical Properties

| Compound Class | Key Structural Features | Potential Optical Properties | Reference |

|---|---|---|---|

| Chalcones | Two aromatic rings, α,β-unsaturated ketone | Nonlinear optical properties, UV-Vis absorption, fluorescence | wikipedia.orgoptica.orgrsc.orgacs.orgepa.gov |

Role in Advanced Chemical Systems

The term "advanced chemical systems" encompasses a wide range of applications where molecules with specific functionalities play a critical role. Based on the properties of related compounds, "this compound" could find a role in several such systems.

One area is in the development of functional materials. As discussed, its potential as a monomer or polymer additive could lead to the creation of new materials with tailored properties. mdpi.com Another potential application is in the formulation of specialty chemicals. For instance, related compounds like ethyl 4-methoxyphenylacetate (B8689602) are used in the flavor and fragrance industry, although this specific application is noted as "not for fragrance use" for some derivatives. thegoodscentscompany.comsigmaaldrich.com

The company Advanced Chemical Systems, Inc. focuses on customized solutions for water treatment, utilizing a variety of chemical and equipment-based approaches. advancedchemsys.comadvancedchemsys.com While there is no indication that "this compound" is used in this context, the development of advanced chemical systems often relies on a deep understanding of the properties and reactivity of a wide range of organic compounds.

The synthesis of complex molecules, such as N-(4-methoxybenzyl)-2-(4-methoxyphenyl)ethanamine, highlights the role of methoxyphenyl-containing building blocks in medicinal chemistry and pharmacology research. cymitquimica.com The structural motifs present in "this compound" could make it a valuable precursor in the synthesis of novel compounds for a variety of advanced applications.

Future Research Trajectories and Interdisciplinary Perspectives

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of esters, including phenoxyacetates, is a fundamental process in organic chemistry. Traditional methods often rely on acid catalysts like concentrated sulfuric acid, which can present environmental and handling challenges. libretexts.orgyoutube.com Future research for synthesizing 4-Methoxyphenyl (B3050149) (4-ethylphenoxy)acetate will likely prioritize greener and more efficient methodologies.

Key areas of investigation include:

Catalyst Development: The use of heterogeneous, recyclable catalysts is a promising direction. Materials like metal-exchanged montmorillonite (B579905) clays (B1170129) (e.g., Fe-K10, Zn-K10) have shown high efficacy in catalyzing esterification and deprotection reactions under milder, solvent-free conditions. jetir.orgresearchgate.net Research could focus on developing a specific clay-based catalyst optimized for the reaction between 4-methoxyphenol (B1676288) and (4-ethylphenoxy)acetyl chloride or 4-ethylphenoxyacetic acid.

Solvent-Free and Alternative Solvent Conditions: Moving away from conventional organic solvents towards solvent-free reactions or using greener solvents like water is a major goal. Surfactant-type Brønsted acid catalysts have enabled efficient esterifications in water by creating hydrophobic microenvironments for the reaction to occur. organic-chemistry.org

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can significantly accelerate reaction times and improve yields in ester synthesis. nih.gov Investigating the application of microwave or ultrasound irradiation for the synthesis of 4-Methoxyphenyl (4-ethylphenoxy)acetate could lead to rapid and efficient production protocols.

A typical sustainable synthetic approach would involve the esterification of 4-ethylphenoxyacetic acid with 4-methoxyphenol. Phenoxyacetic acids can be synthesized from the corresponding phenol (B47542) and a chloroacetic acid salt. nih.govgoogle.com

Table 1: Comparison of Synthetic Methods for Esterification

| Method | Catalyst | Solvent | Key Advantages | Potential for this compound |

|---|---|---|---|---|

| Fischer Esterification | Concentrated H₂SO₄, HCl | Excess Alcohol | High yield, low cost. masterorganicchemistry.com | Established but less sustainable. |

| Acyl Chloride Method | None or mild base | Aprotic solvent | Highly reactive, works with phenols. libretexts.org | A likely high-yield route. |

| Clay-Catalyzed Synthesis | Montmorillonite K-10 | Solvent-free | Recyclable catalyst, green conditions. jetir.org | High potential for sustainable production. |

| Surfactant-Catalyzed | p-Dodecylbenzenesulfonic acid | Water | Environmentally benign solvent. organic-chemistry.org | Innovative and green approach. |

Deeper Mechanistic Understanding of Complex Rearrangements and Reactions

The phenoxyacetate (B1228835) framework can participate in various chemical transformations. A deeper mechanistic understanding of these processes is crucial for controlling reaction outcomes and designing novel synthetic applications. For this compound, research could delve into intramolecular rearrangements, such as the Fries or Claisen rearrangements, under different catalytic conditions (e.g., Lewis acids, photochemistry).

Furthermore, the ether linkages in the molecule could be subject to cleavage under specific conditions. Studies on related β-O-4 ketone models, which are relevant to lignin (B12514952) chemistry, have explored cleavage reactions using catalysts like oxalic acid. rsc.org Understanding the stability of the ether bonds in this compound and the potential for selective cleavage would be a significant area of research, potentially yielding valuable phenolic compounds.

Computational-Experimental Synergy for Targeted Chemical Property Prediction

The synergy between computational chemistry and experimental work offers a powerful paradigm for accelerating materials discovery. For a novel compound like this compound, computational methods can predict a wide range of properties before committing to extensive laboratory synthesis and testing.

Quantitative Structure-Property Relationship (QSPR): QSPR models can be developed to predict key physical and chemical properties. By compiling databases of related esters, it is possible to create models that predict properties like boiling point, viscosity, and dielectric constant. arxiv.orgcore.ac.uk

Machine Learning and AI: Advanced neural networks and machine learning algorithms are increasingly used to predict complex properties, such as the flash point of esters, with high accuracy based on molecular structure. nih.gov An AI model could be trained on a dataset of phenoxyacetate esters to predict the properties of the target molecule.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the bulk properties and intermolecular interactions of the compound in different phases, aiding in the design of materials with specific characteristics. arxiv.org

Table 2: Predicted Physicochemical Properties of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) |

|---|---|---|---|

| 4-Methoxyphenyl acetate (B1210297) | C₉H₁₀O₃ | 166.17 | 246.1 at 760 mmHg. alfa-chemistry.com |

| Ethyl (4-methoxyphenyl)acetate | C₁₁H₁₄O₃ | 194.23 | Data not available |

Note: Properties for the specific title compound are not available and would be a target for computational prediction.

Expanding the Scope of Non-Biological Material and Chemical Applications

While many phenoxyacetic acid derivatives are explored for their biological activity, their potential in non-biological materials and as chemical intermediates is vast. nih.govmdpi.com Research into this compound could focus on its utility as:

A Monomer or Additive in Polymer Chemistry: The aromatic rings and ester functionality suggest potential use as a monomer in the synthesis of specialty polyesters or as a plasticizer or performance-enhancing additive in existing polymer formulations.

An Intermediate for Organic Synthesis: The compound serves as a scaffold that can be modified. For instance, hydrolysis of the ester would yield 4-methoxyphenol and 4-ethylphenoxyacetic acid, both of which are valuable chemical building blocks. google.com

Component in Liquid Crystals: The rigid aromatic structures within the molecule are characteristic of moieties found in liquid crystalline materials. Modifications to the structure could lead to new compounds with specific phase transition temperatures and optical properties.

Integration with High-Throughput Experimentation and Automated Synthesis

To accelerate the exploration of this compound and its derivatives, modern automation technologies are indispensable.

High-Throughput Screening (HTS): HTS techniques can be used to rapidly screen the effects of different catalysts, solvents, and reaction conditions for the synthesis of the compound and its analogues. This allows for the rapid optimization of reaction conditions.